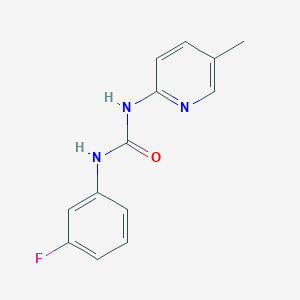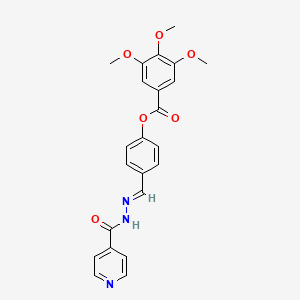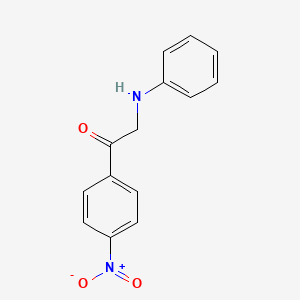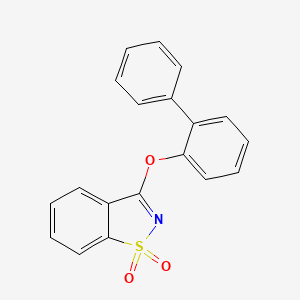
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea
Descripción general
Descripción
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as FM-381, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have inhibitory effects on several protein kinases, including FLT3, JAK2, and CSF1R, which are involved in various cellular processes. In
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been studied for its potential use in treating various types of cancer, including acute myeloid leukemia (AML) and solid tumors. In preclinical studies, N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to inhibit the growth of AML cells and induce apoptosis, or programmed cell death. Additionally, N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have synergistic effects when used in combination with other chemotherapeutic agents, such as cytarabine.
Mecanismo De Acción
The mechanism of action of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea involves the inhibition of several protein kinases, including FLT3, JAK2, and CSF1R. These kinases are involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these kinases, N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea can disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have selective inhibitory effects on its target kinases, with minimal effects on other kinases. This selectivity is important for reducing off-target effects and improving the safety profile of the compound. Additionally, N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea in lab experiments is its selectivity for its target kinases, which can reduce the potential for off-target effects. Additionally, N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has good pharmacokinetic properties, which can make it easier to administer in animal models. However, one limitation of using N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea. One potential direction is to explore its use in combination with other chemotherapeutic agents, as it has been shown to have synergistic effects in preclinical studies. Additionally, further studies are needed to determine the efficacy of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea in treating solid tumors and other types of cancer. Finally, studies are needed to further optimize the synthesis of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea and improve its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea involves several steps, including the reaction of 3-fluoroaniline with 5-methyl-2-pyridinecarboxylic acid to form an intermediate, which is then treated with phosgene and ammonia to produce the final product. This method has been reported in several research articles and has been optimized for high yield and purity.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-3-(5-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-9-5-6-12(15-8-9)17-13(18)16-11-4-2-3-10(14)7-11/h2-8H,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQFDKONCZDYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901329793 | |
| Record name | 1-(3-fluorophenyl)-3-(5-methylpyridin-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642101 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
127489-13-8 | |
| Record name | 1-(3-fluorophenyl)-3-(5-methylpyridin-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5870160.png)

![4-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5870172.png)

![5-imino-6-(3-methylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5870185.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methyl-3-phenylacrylamide](/img/structure/B5870191.png)
![1-ethyl-4-[(1-methylcyclohexyl)carbonyl]piperazine](/img/structure/B5870193.png)



![N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5870211.png)

